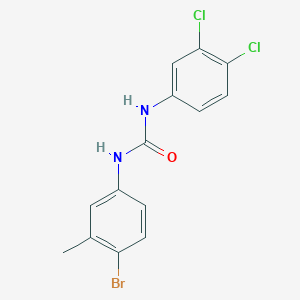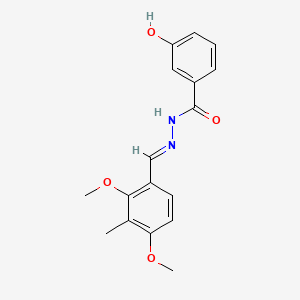![molecular formula C21H15BrCl2N2O4 B4284599 N'-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284599.png)
N'-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
説明
N'-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, commonly known as BDBH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDBH belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond.
作用機序
The exact mechanism of action of BDBH is not fully understood. However, studies have suggested that BDBH exerts its anti-cancer effects by inducing oxidative stress and activating the caspase pathway, leading to apoptosis in cancer cells. BDBH has also been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. Additionally, BDBH has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.
Biochemical and Physiological Effects:
BDBH has been found to have several biochemical and physiological effects. Studies have shown that BDBH can reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. BDBH has also been found to have anti-angiogenic properties, which can inhibit the formation of new blood vessels, a process critical for tumor growth. Moreover, BDBH has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
BDBH has several advantages for lab experiments. It is a synthetic compound, which makes it easier to obtain in large quantities and at high purity. Moreover, the synthesis method of BDBH has been extensively studied and optimized, making it a reliable and reproducible process. However, BDBH has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, BDBH has limited solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for the study of BDBH. One potential direction is to investigate its effects on other types of cancer and to explore its potential use in combination with other anti-cancer drugs. Moreover, further studies are needed to elucidate the mechanism of action of BDBH and to identify its molecular targets. Additionally, research is needed to optimize the synthesis method of BDBH to improve its yield and purity. Finally, studies are needed to investigate the potential use of BDBH as an anti-microbial agent and to explore its effects on bacterial resistance.
科学的研究の応用
BDBH has been found to exhibit a wide range of potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have investigated the effects of BDBH on cancer cell lines and have found that it induces apoptosis, inhibits cell proliferation, and reduces tumor growth. BDBH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Moreover, BDBH has demonstrated anti-microbial properties against various bacterial strains, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-[(E)-[5-bromo-2-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrCl2N2O4/c22-14-4-5-20(30-11-17-18(23)2-1-3-19(17)24)13(6-14)10-25-26-21(29)12-7-15(27)9-16(28)8-12/h1-10,27-28H,11H2,(H,26,29)/b25-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPOODWTZTPJJ-KIBLKLHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC(=C3)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC(=C3)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrCl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4284554.png)
![N'-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284571.png)
![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284579.png)
![N'-(5-bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3,5-dihydroxybenzohydrazide](/img/structure/B4284580.png)
![4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4284582.png)
![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4284590.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-7,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B4284596.png)
![6-bromo-2-(2-methoxyphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4284597.png)
![N'-{5-bromo-2-[(3-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284601.png)
![5-chloro-N'-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B4284603.png)

![5-chloro-N'-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B4284615.png)
